

An In-depth Technical Guide to Acetylstachyflin: Structure, and Biological Activity

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Compound of Interest

Compound Name: *Acetylstachyflin*

Cat. No.: *B1218496*

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Abstract

Acetylstachyflin is a novel sesquiterpenoid indole alkaloid derived from the fungus *Stachybotrys* sp. RF-7260. This document provides a comprehensive overview of its chemical structure, biological activity as an anti-influenza A virus agent, and the experimental protocols utilized for its characterization. **Acetylstachyflin**, the acetylated form of the parent compound *Stachyflin*, has been shown to inhibit the replication of the influenza A virus (H1N1) by targeting the viral hemagglutinin protein and preventing membrane fusion, a critical step in the viral entry process. While less potent than its parent compound, the study of **Acetylstachyflin** and its derivatives provides valuable insights into the structure-activity relationships of this class of antiviral compounds. This guide is intended to serve as a technical resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Chemical Structure and Physicochemical Properties

Acetylstachyflin is a complex heterocyclic compound featuring a pentacyclic moiety that includes a cis-fused decalin ring system.^[1] Its structure was elucidated through detailed NMR analyses and X-ray crystallography.^[1] As the acetylated derivative of *Stachyflin*, it shares the same core structure with the addition of an acetyl group.

Table 1: Physicochemical Properties of **Acetylstachyflin**

Property	Value	Source
Molecular Formula	C ₂₉ H ₃₇ NO ₅	Inferred from Stachyflin and acetylation
Molecular Weight	479.6 g/mol	Calculated
Class	Sesquiterpenoid Indole Alkaloid	[1]
Solubility	Soluble in methanol, acetone, ethyl acetate, and DMSO.	[2]
Appearance	Colorless needles	[2]

Note: Some properties are inferred from the parent compound Stachyflin and the nature of acetylation due to limited direct data on **Acetylstachyflin**.

Biological Activity

Acetylstachyflin exhibits antiviral activity specifically against influenza A viruses. Its mechanism of action is attributed to the inhibition of the viral hemagglutinin (HA) protein, which prevents the fusion of the viral envelope with the endosomal membrane of the host cell. This blockade of viral entry effectively halts the replication cycle.

In Vitro Antiviral Activity

The antiviral potency of **Acetylstachyflin** was evaluated against the influenza A/PR/8/34 (H1N1) strain in Madin-Darby canine kidney (MDCK) cells.

Table 2: In Vitro Antiviral Activity and Cytotoxicity of **Acetylstachyflin** and Stachyflin

Compound	IC ₅₀ (μM) vs. Influenza A/PR/8/34 (H1N1)	CC ₅₀ (μM) in MDCK cells	Selectivity Index (SI = CC ₅₀ /IC ₅₀)
Acetylstachyflin	0.23	44	191.3
Stachyflin	0.003	65	21,666.7

Data sourced from Minagawa et al., 2002.[\[1\]](#)

The data indicates that while **Acetylstachyflin** is active against influenza A virus, it is approximately 77-fold less potent than its parent compound, Stachyflin.[\[1\]](#) However, it still demonstrates a favorable selectivity index, suggesting that its antiviral effect occurs at concentrations well below those that cause significant cytotoxicity.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the biological activity of **Acetylstachyflin**. These protocols are based on standard practices in virology and cell biology.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the inhibition of viral replication.

Objective: To determine the concentration of **Acetylstachyflin** required to reduce the number of viral plaques by 50% (IC50).

Materials:

- Madin-Darby canine kidney (MDCK) cells
- Influenza A/PR/8/34 (H1N1) virus stock
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Agarose
- **Acetylstachyflin** stock solution (in DMSO)
- Crystal Violet staining solution

Procedure:

- **Cell Seeding:** Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
- **Virus Dilution:** Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
- **Compound Preparation:** Prepare serial dilutions of **Acetylstachyflin** in serum-free DMEM.
- **Infection:** When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS). Infect the cells with the virus dilutions for 1 hour at 37°C.
- **Treatment:** After the incubation period, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of 2x DMEM, low-melting-point agarose, and the various concentrations of **Acetylstachyflin**.
- **Incubation:** Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques are formed in the virus control wells.
- **Staining:** Fix the cells with 10% formalin and then stain with crystal violet solution.
- **Plaque Counting:** Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of **Acetylstachyflin** that reduces the number of plaques by 50% compared to the virus control.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

Objective: To determine the concentration of **Acetylstachyflin** that reduces the viability of MDCK cells by 50% (CC₅₀).

Materials:

- MDCK cells
- DMEM with 10% FBS
- **Acetylstachyflin** stock solution (in DMSO)

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

- Cell Seeding: Seed MDCK cells in a 96-well plate at a suitable density and incubate overnight at 37°C with 5% CO₂.
- Compound Treatment: Treat the cells with serial dilutions of **Acetylstachyflin** and incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The CC50 value is calculated as the concentration of **Acetylstachyflin** that reduces the absorbance by 50% compared to the untreated cell control.

Mandatory Visualizations

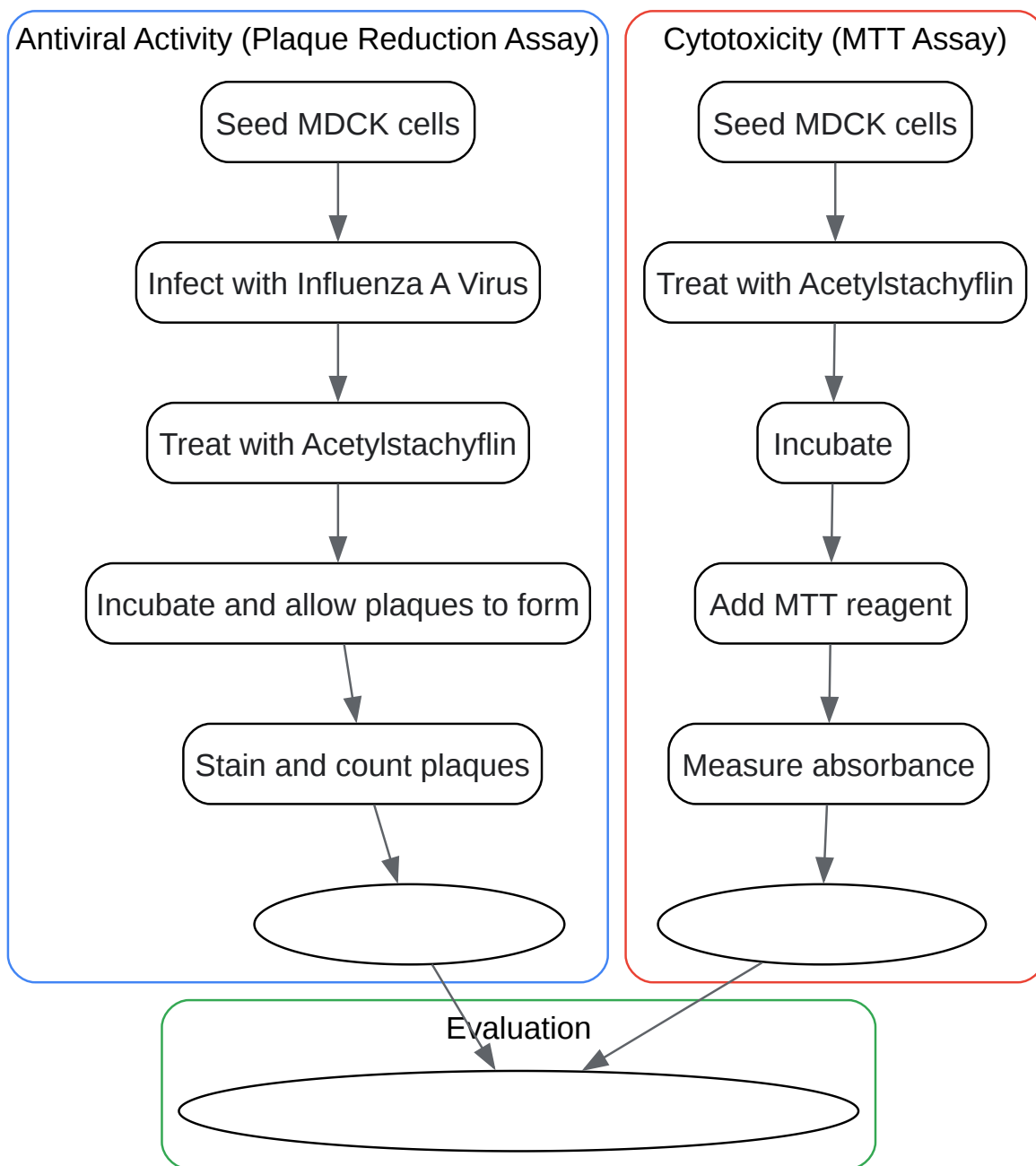
Logical Relationship of Acetylstachyflin



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Caption: Relationship of **Acetylstachyflin** to its parent compound and source.

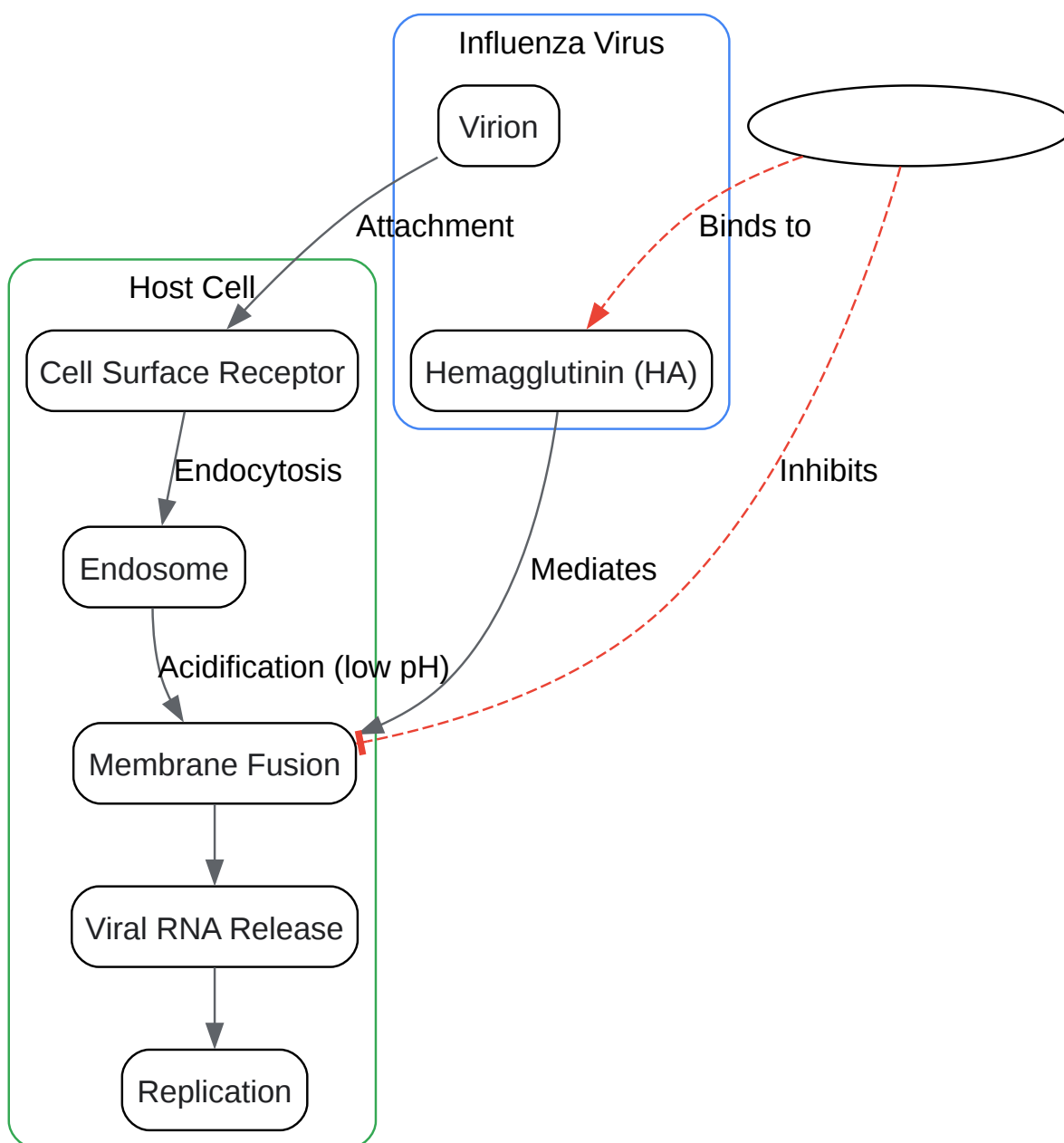
Experimental Workflow for Antiviral and Cytotoxicity Testing



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Caption: Workflow for determining the antiviral activity and cytotoxicity of **Acetylstachyflin**.

Signaling Pathway of Influenza Virus Entry and Inhibition by Acetylstachyflin



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Caption: Inhibition of influenza virus entry by **Acetylstachyflin**.

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References

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